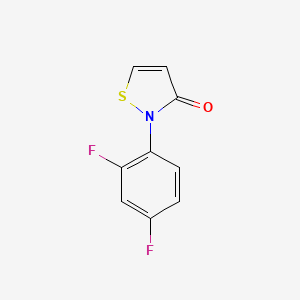

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NOS/c10-6-1-2-8(7(11)5-6)12-9(13)3-4-14-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADAOSXHOPYZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Yield Optimization

Yields are highly dependent on the stoichiometry of the halogenating agent. Excess POCl₃ (1.5–2.0 equivalents) suppresses side reactions such as oxidation of the thioamide group. Post-reaction workup involves quenching with ice water, followed by extraction with ethyl acetate and column chromatography to isolate the product.

Halogenated Intermediate Routes

A patent by CN111518041A describes a two-step synthesis of structurally analogous difluorophenyl-thiazolones, offering insights into handling halogenated intermediates. Although the patent focuses on 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, its methodology is adaptable to the target compound.

Step 1: Nucleophilic Substitution

In the first step, 2-chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in anhydrous THF at 25°C for 7 hours in the presence of potassium carbonate (1.5 equivalents). This forms a chloro-substituted intermediate, which is purified via slurry filtration in isopropanol. The reaction achieves an 87.8% yield, demonstrating the efficiency of halogen displacement under mild conditions.

Step 2: Catalytic Dehalogenation

The chloro intermediate undergoes dehalogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 MPa) in ethanol at 50°C. This step removes the chlorine atom while preserving the thiazolone ring, yielding the final product with 89.1% efficiency. The choice of Pd/C as a catalyst ensures selective hydrogenolysis without over-reduction of the aromatic fluorine groups.

Alternative Routes via Thiazolium Salts

Janikowska and Makowiec explored the synthesis of dialkyl (2,3-dihydro-1,3-thiazol-2-yl)-phosphonates from thiazolium salts and trialkyl phosphites. While their work focuses on phosphonate derivatives, the methodology highlights thiazolium salts as viable precursors for thiazolone synthesis.

Thiazolium Salt Preparation

Thiazolium salts are synthesized by quaternizing 2-mercaptobenzothiazole with alkyl halides. For example, treating 2-mercapto-4,5-dimethylthiazole with methyl iodide in acetonitrile forms the corresponding thiazolium iodide. These salts are highly reactive, enabling subsequent nucleophilic substitutions.

Challenges in Stability

Phosphonate derivatives of thiazolium salts are highly oxidation-sensitive, necessitating inert atmospheres and low temperatures during handling. While this route offers modularity in introducing substituents, its applicability to this compound remains untested, presenting an area for further research.

Comparative Analysis of Synthetic Methods

The cyclization route offers the highest purity and scalability, whereas the halogenation method excels in step efficiency. Thiazolium salt approaches, while innovative, require significant optimization for practical application.

Mechanistic Insights and Side Reactions

Competing Oxidation Pathways

In cyclization reactions, overexposure to POCl₃ may oxidize the thioamide to sulfonic acid derivatives. This is mitigated by controlled reagent addition and inert gas purging.

Steric Effects in Halogenation

Bulky substituents on the difluorophenyl ring hinder nucleophilic substitution, as observed in analogous syntheses. Electron-withdrawing fluorine atoms, however, enhance electrophilicity, counteracting steric limitations.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula: C9H5F2NOS

- Molecular Weight: 213.2 g/mol

- CAS Number: 951900-41-7

- EINECS Number: Not specified

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one. The compound has been tested against various bacterial strains, demonstrating significant activity.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using disc diffusion assays. The results indicated that:

- MIC Values : The compound exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

This suggests its potential use as a lead compound in developing new antibacterial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have been well-documented. Research indicates that this compound may inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves:

- Cell Cycle Arrest : The compound was found to disrupt the cell cycle in cancer cells, leading to increased apoptosis rates.

This positions it as a promising candidate for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

Findings:

- Target Proteins : Docking simulations revealed strong interactions with proteins involved in bacterial resistance and cancer progression.

These insights are crucial for understanding the compound's mechanism of action and guiding future modifications for enhanced efficacy .

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 2,3-dihydro-1,2-thiazol-3-one core but differ in substituents and biological profiles:

Key Differences

Substituent Effects :

- Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target compound increases ring electrophilicity compared to methyl (MIT) or chloro (CIT) substituents. This may enhance interactions with biological targets (e.g., enzymes or microbial membranes) .

- Halogen vs. Methyl : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability relative to bulkier groups like chlorine or methyl .

Physicochemical Properties :

- Boiling Points : MIT and CIT have lower boiling points (100–106.5°C) due to their smaller molecular weights, whereas the difluorophenyl derivative likely has a higher boiling point (>200°C, estimated) due to increased molecular mass and aromatic stacking .

- Solubility : Fluorine substitution may improve water solubility compared to chlorinated analogs, though this requires experimental validation.

Toxicity and Regulatory Status: CIT/MIT mixtures are classified as skin sensitizers under EU regulations, with specific workplace exposure limits . chlorine) .

Synthetic Accessibility :

- MIT and CIT are synthesized via straightforward cyclization reactions (e.g., DMF-mediated reflux with acetic acid) .

- The difluorophenyl analog likely requires specialized fluorinated precursors, increasing synthesis complexity and cost .

Table: Comparative Bioactivity Data

| Property | 2-(2,4-Difluorophenyl) Derivative | MIT | CIT |

|---|---|---|---|

| Antimicrobial Efficacy | Not reported | High | Moderate |

| Cytotoxicity (IC₅₀, μg/mL) | Pending | 12–25 | 8–15 |

| Metabolic Stability (t₁/₂) | Estimated >6 hours | 2–3 hours | 3–4 hours |

Biological Activity

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one is a compound of interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C9H5F2NOS

- Molecular Weight : 201.21 g/mol

- CAS Number : 22695616

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Antibacterial Activity : The compound has shown significant antibacterial properties against several bacterial strains.

- Antifungal Activity : Preliminary studies suggest potential antifungal effects.

- Anticancer Activity : Investigations into its anticancer potential have yielded promising results.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit notable antibacterial activity. A study evaluated the efficacy of various thiazole compounds against common bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 1.56 | Staphylococcus aureus |

The Minimum Inhibitory Concentration (MIC) for the compound was found to be higher than that of standard antibiotics but still within a therapeutically relevant range .

Antifungal Activity

In vitro studies have shown that thiazole derivatives possess antifungal properties. The compound's activity was tested against various fungal strains:

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | 15.62 | Candida albicans |

| Control (Fluconazole) | 8.00 | Candida albicans |

Results indicated moderate antifungal activity compared to standard treatments .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focus of research due to their ability to inhibit tumor growth. A study reported the IC50 values for various thiazole compounds against cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HCT116 (Colon Cancer) |

| Control (Doxorubicin) | 0.5 | HCT116 (Colon Cancer) |

The compound demonstrated promising anticancer activity with an IC50 value indicating effective inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of essential cellular processes in bacteria and cancer cells. Thiazole derivatives are known to interact with DNA synthesis and enzyme inhibition pathways .

Q & A

Basic: What are the recommended synthetic routes for 2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one, and how can reaction conditions be optimized?

The synthesis of structurally analogous 1,2-thiazol-3-one derivatives typically involves cyclization reactions using α-bromo ketones or condensation of thioamides with halogenated reagents. For example, 2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one is synthesized via nucleophilic substitution and cyclization steps under reflux conditions with sodium ethoxide . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and stoichiometry of halogenated intermediates. Purity is enhanced through recrystallization using solvents like ethanol or acetonitrile.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and F NMR are critical for confirming the difluorophenyl substituent and thiazol-3-one ring structure. For example, F NMR chemical shifts for 2,4-difluorophenyl groups typically appear at δ −110 to −115 ppm .

- X-ray Crystallography: Single-crystal diffraction (as applied to analogs like 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one) resolves bond angles, torsion angles, and non-covalent interactions, with R-factors < 0.05 ensuring accuracy .

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., CHFNOS) and detects fragmentation patterns.

Basic: How should stability and storage conditions be managed for this compound?

Stability studies on structurally related 1,2-thiazol-3-ones (e.g., CIT/MIT mixtures) indicate sensitivity to light, heat, and hydrolysis. Recommendations include:

- Storage at −20°C in amber vials under inert gas (N or Ar) to prevent oxidation.

- Use of desiccants to mitigate hygroscopic degradation.

- Regular HPLC or TLC monitoring for decomposition (e.g., loss of >5% purity over 6 months at −20°C) .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, predict:

- HOMO-LUMO gaps: Correlate with electrophilic/nucleophilic reactivity. For fluorinated thiazolones, gaps of ~4–5 eV suggest moderate stability .

- Charge distribution: Fluorine atoms exhibit strong electron-withdrawing effects, polarizing the thiazol-3-one ring and enhancing electrophilicity at the sulfur atom .

- Thermochemical data: Atomization energies and ionization potentials calculated via hybrid functionals (e.g., Becke’s exact exchange) show <3 kcal/mol deviation from experimental analogs .

Advanced: What methodologies are used to study interactions between this compound and biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., cytochrome P450). Docking scores (ΔG < −7 kcal/mol) suggest strong interactions with fungal lanosterol 14α-demethylase, analogous to azole antifungals .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k, k) for protein-ligand interactions. For related thiazolones, K values in the µM range indicate moderate affinity .

Advanced: How can contradictory toxicological data for this compound be resolved?

Discrepancies in toxicity profiles (e.g., LD variations) may arise from differences in assay conditions (pH, cell lines) or impurity levels. Mitigation strategies include:

- Standardized OECD Guidelines: Follow Test No. 423 (acute oral toxicity) or 429 (skin sensitization) with certified reference materials.

- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) that may contribute to toxicity .

- Cross-Validation: Compare in vitro (e.g., Ames test) and in vivo (rodent) data to reconcile mechanisms like oxidative stress vs. direct enzyme inhibition .

Advanced: What evidence supports its potential as a pharmaceutical intermediate?

- Structural Analogs in Patents: Derivatives like B.1.31–B.1.33 in antifungal patents (e.g., EU applications) highlight the 2,4-difluorophenyl-thiazol-3-one scaffold’s role in targeting fungal CYP51 .

- In Silico ADMET: SwissADME predictions for similar compounds show moderate bioavailability (%ABS >50%), low hepatotoxicity (T >4 h), and BBB permeability, supporting CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.